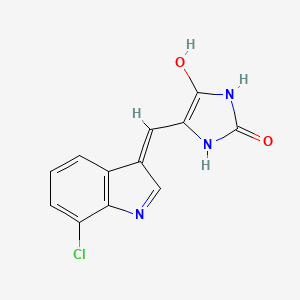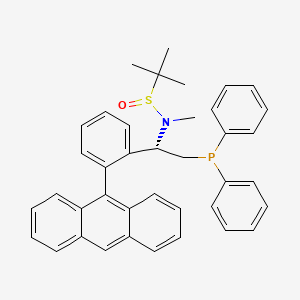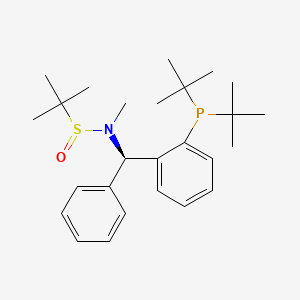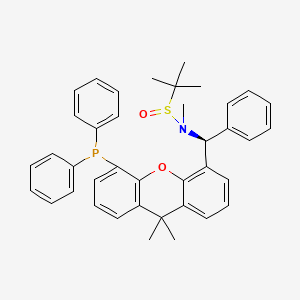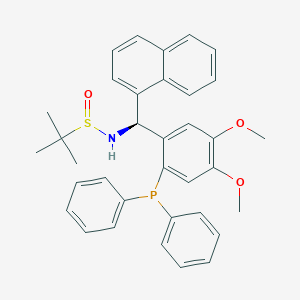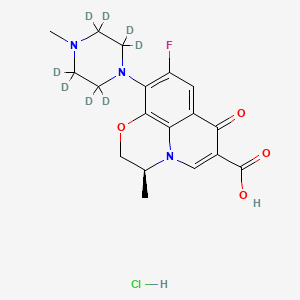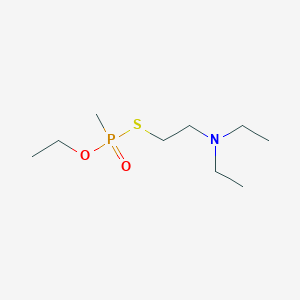
Edemo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Like most agents in the V-series, with the exception of VX, Edemo has not been extensively studied outside of military science . It is theorized that the so-called “second-generation” V-series agents, including this compound, originated from a Cold War-era Russian chemical weapons development program .
Métodos De Preparación
The preparation of organometallic compounds, such as Edemo, typically involves the reaction of a metal with an organic halide . This method is convenient for preparing organometallic compounds of reasonably active metals like lithium, magnesium, and zinc . The reaction conditions often require inert, slightly polar media, such as diethyl ether or tetrahydrofuran, to ensure solubility and prevent reactions with moisture, oxygen, and carbon dioxide
Análisis De Reacciones Químicas
Edemo, being an organophosphorus compound, undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include alkylating agents, halides, and metal hydrides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with alkylating agents can yield alkylated derivatives, while reduction reactions may produce simpler organophosphorus compounds .
Aplicaciones Científicas De Investigación
Due to its classification as a nerve agent, Edemo’s scientific research applications are primarily focused on chemical warfare and defense . Research in this area includes the development of detection methods, antidotes, and protective measures against nerve agents . Additionally, studies on the toxicology and environmental impact of this compound contribute to the broader understanding of chemical warfare agents and their effects .
Mecanismo De Acción
Edemo exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and central nervous system structures . The molecular targets of this compound include cholinergic receptors and acetylcholinesterase, which are critical components of the cholinergic system .
Comparación Con Compuestos Similares
Edemo is similar to other V-series nerve agents, such as VX, VE, VG, and VM . These compounds share a common mechanism of action and similar lethal dose levels . this compound is unique in its specific chemical structure and the conditions under which it was developed . The second-generation V-series agents, including this compound, are known to cause comas in addition to the standard seizures associated with nerve agents .
Propiedades
Número CAS |
21770-86-5 |
|---|---|
Fórmula molecular |
C9H22NO2PS |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
2-[ethoxy(methyl)phosphoryl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C9H22NO2PS/c1-5-10(6-2)8-9-14-13(4,11)12-7-3/h5-9H2,1-4H3 |
Clave InChI |
BKWMHKJLXIRTAI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSP(=O)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



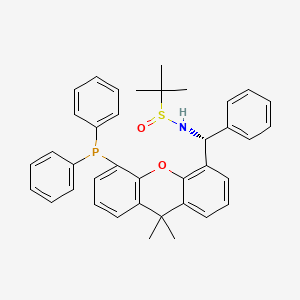

![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)

![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)

